![molecular formula C9H18N2O B6269108 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1018608-10-0](/img/no-structure.png)

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

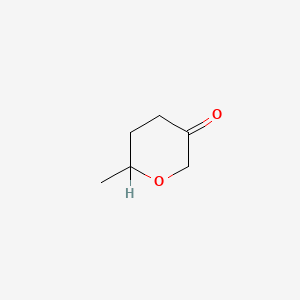

“9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C9H18N2O . It is also known as “this compound dihydrochloride” with the molecular weight of 243.18 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H18N2O/c1-11-5-2-9(3-6-11)8-10-4-7-12-9/h10H,2-8H2,1H3 . This indicates the presence of a spirocyclic structure with an oxygen atom and two nitrogen atoms in the ring system.

Physical And Chemical Properties Analysis

科学研究应用

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecanexa-4,9-diazaspiro[5.5]undecane has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including polycyclic aromatic hydrocarbons, polyethers, and polyesters. It has also been used in the synthesis of drugs, such as anti-cancer drugs, and in the synthesis of polymers for use in medical devices.

作用机制

Target of Action

The primary targets of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . The σ1R is a unique Ca2±sensing chaperone protein expressed throughout pain-modulating tissues . The MOR is a G protein-coupled receptor involved in pain modulation and reward.

Mode of Action

This compound acts as a dual ligand for the σ1R and MOR . It interacts with these receptors, modulating their activity and inducing changes in cellular signaling .

Biochemical Pathways

The compound affects neurotransmission by interacting with different protein partners, including molecular targets that participate in nociceptive signaling . This includes the MOR, N-methyl-d-aspartate receptor (NMDAR), and cannabinoid 1 receptor (CB1R) . The modulation of these receptors and their associated pathways leads to downstream effects that can alter pain perception .

Pharmacokinetics

The pharmacokinetic properties of 9-methyl-1-oxa-4,9-diazaspiro[5Similar compounds in the 1-oxa-4,9-diazaspiro[55]undecane class have been reported to show low cellular membrane permeability , which could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its analgesic effects. By modulating the activity of the σ1R and MOR, the compound can enhance opioid analgesia and reduce opioid-mediated detrimental effects .

实验室实验的优点和局限性

The advantages of using 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecanexa-4,9-diazaspiro[5.5]undecane in lab experiments include its low cost and high reactivity. The compound is also relatively stable and can be stored for long periods of time without significant degradation. However, the compound is also highly flammable and must be handled with care in the lab.

未来方向

Future research on 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecanexa-4,9-diazaspiro[5.5]undecane could include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. Additionally, further research could be conducted into the compound’s potential toxicity and its interactions with other compounds. Furthermore, further research could be conducted into the compound’s potential uses in the production of polymers and medical devices.

合成方法

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecanexa-4,9-diazaspiro[5.5]undecane is synthesized through a two-step synthesis process. The first step involves the reaction of cyclopentadiene with diethyl malonate in the presence of anhydrous sodium carbonate. The resulting product is then reacted with cyclopentadiene in the presence of anhydrous sodium carbonate and sodium bicarbonate to form 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecanexa-4,9-diazaspiro[5.5]undecane.

安全和危害

The safety information for “9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane can be achieved through a multi-step process involving the formation of key intermediates and subsequent cyclization reactions.", "Starting Materials": [ "2-methyl-1,3-propanediol", "1,2-diaminocyclohexane", "paraformaldehyde", "sodium cyanoborohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of 2-methyl-1,3-propanediol with acetic anhydride to form 2-acetoxy-2-methylpropane-1,3-diol", "Step 2: Reaction of 2-acetoxy-2-methylpropane-1,3-diol with paraformaldehyde and sodium cyanoborohydride to form 2-methyl-1,3-dioxaspiro[4.5]decane", "Step 3: Conversion of 2-methyl-1,3-dioxaspiro[4.5]decane to 2-methyl-1,3-diaminopropane via reaction with sodium hydroxide and hydrochloric acid", "Step 4: Reaction of 2-methyl-1,3-diaminopropane with 1,2-diaminocyclohexane in the presence of acetic acid to form 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane", "Step 5: Purification of the final product by recrystallization from water and sodium chloride" ] } | |

| 1018608-10-0 | |

分子式 |

C9H18N2O |

分子量 |

170.25 g/mol |

IUPAC 名称 |

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |

InChI |

InChI=1S/C9H18N2O/c1-11-5-2-9(3-6-11)8-10-4-7-12-9/h10H,2-8H2,1H3 |

InChI 键 |

ORNYXYUMLMRMFR-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC2(CC1)CNCCO2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。